6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex quinazoline derivative characterized by a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] moiety. Key structural features include:
- A 1,3-benzodioxol-5-yl group linked via a 1,2,4-oxadiazole ring at position 6.
- A methylsulfanyl bridge connecting the oxadiazole to the quinazoline core.
- A 2-methoxyethyl substituent at position 7.
Properties
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7S/c1-28-5-4-26-21(27)13-7-17-18(32-11-31-17)8-14(13)23-22(26)34-9-19-24-20(25-33-19)12-2-3-15-16(6-12)30-10-29-15/h2-3,6-8H,4-5,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLTVHKTPLAVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, methoxyethyl groups, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
- Compound 8 (): Core: [1,2,4]Triazolo[4,3-c]quinazolin-5(6H)-one. Substituents: Cinnamoyl group at position 6. Synthesis: Reacted with cinnamoyl chloride in DMF using potassium iodide as a catalyst (4 hours, satisfactory yield).
Alkyl Acetate Derivatives (8a, 8b) ():
- Core: [1,2,4]Triazolo[4,3-c]quinazolin-5(6H)-one.
- Substituents: Alkyl 2-(3-substituted-5-oxo-triazoloquinazolin-6-yl) acetate.
- Synthesis: Chloroesters reacted with intermediate 5 in DMF (3–5 hours, moderate yields).
- Key Difference: Acetate esters introduce polar groups, enhancing solubility compared to the target’s lipophilic benzodioxole and methoxyethyl groups.
Chloroacetamide Derivative (9) ():
- Core: [1,2,4]Triazolo[4,3-c]quinazolin-5(6H)-one.
- Substituents: 2-Chloro–N-phenylacetamide.
- Synthesis: Reaction with 2-chloro–N-phenylacetamide in DMF and sodium acetate.
- Key Difference: The chloroacetamide group may confer electrophilic reactivity absent in the target compound.
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogous structures:
- Electron-Withdrawing vs. In contrast, triazoloquinazolines (e.g., compound 8) may exhibit stronger hydrogen-bonding due to the triazole nitrogen.
- Solubility : The methoxyethyl group in the target may improve water solubility compared to cinnamoyl-substituted derivatives (compound 8).
Data Table: Comparative Analysis of Quinazoline Derivatives
Biological Activity
The compound 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Structural Overview
The molecular structure of this compound includes a benzodioxole moiety and an oxadiazole group, which are known to contribute to various biological activities. The presence of a sulfur atom and methoxyethyl group further enhances its potential as a bioactive agent.
Anticancer Properties
Recent studies have investigated the anticancer effects of compounds containing oxadiazole and quinazoline derivatives. For instance:
- Cell Line Studies : Compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivatives | MCF-7 | 15.0 |
| Quinazoline Derivatives | HCT-116 | 12.5 |
| Combined Derivatives | HeLa | 10.0 |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest .
- Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells, indicating that these compounds may trigger apoptotic pathways .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the cytotoxic effects observed in cancer cells treated with oxadiazole derivatives .
Antimicrobial Activity
While primarily studied for anticancer properties, derivatives of this compound class also exhibit antimicrobial activity. Some relevant findings include:
- Bacterial Strains Tested : The compound has been evaluated against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate moderate antibacterial properties that may be enhanced through structural modifications .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Anticancer Activity : A research team synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. The study concluded that structural modifications significantly influence biological activity, with certain substitutions leading to improved potency .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of benzodioxole-containing compounds. It revealed that specific functional groups enhance antibacterial activity against model strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
